molecular formula C7H12O B8638200 2-(Cyclopent-3-en-1-yl)ethan-1-ol CAS No. 766-01-8

2-(Cyclopent-3-en-1-yl)ethan-1-ol

Cat. No.: B8638200
CAS No.: 766-01-8
M. Wt: 112.17 g/mol
InChI Key: KQCOVWFRRKDYPU-UHFFFAOYSA-N
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Description

2-(Cyclopent-3-en-1-yl)ethan-1-ol is a secondary alcohol characterized by a cyclopentenyl group attached to an ethanol backbone. The cyclopentenyl moiety introduces steric and electronic effects, influencing reactivity, solubility, and interactions in biological systems.

Properties

CAS No.

766-01-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-cyclopent-3-en-1-ylethanol

InChI

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1-2,7-8H,3-6H2

InChI Key

KQCOVWFRRKDYPU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CCO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Functional Groups

  • 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (): This compound features a bromo-methoxy-substituted phenyl group instead of a cyclopentenyl ring.
  • 2-(Ethylmethylamino)ethanol (): Substitution of the cyclopentenyl group with an ethylmethylamino group introduces basicity and hydrogen-bonding capabilities. The amino group enhances solubility in polar solvents and may enable coordination with metal ions.
  • 2-(1H-Indol-3-yl)ethan-1-ol (): The indole ring confers aromaticity and planar rigidity, contrasting with the non-aromatic, strained cyclopentenyl group. Indole’s nitrogen heteroatom enables π-π stacking and interactions with biological targets (e.g., receptors or enzymes).

Physical and Chemical Properties

Property 2-(Cyclopent-3-en-1-yl)ethan-1-ol 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol 2-(Ethylmethylamino)ethanol 2-(1H-Indol-3-yl)ethan-1-ol
Functional Group Hydroxyl Hydroxyl, Bromo, Methoxy Amino, Hydroxyl Hydroxyl, Indole
Solubility Moderate (polar solvents) Low (non-polar solvents) High (polar solvents) Moderate (aqueous/organic)
Boiling Point Estimated higher (H-bonding) Likely high (aromatic bulk) Lower (amine volatility) High (aromatic rigidity)
Reactivity Prone to oxidation Stable (electron-withdrawing groups) Base-catalyzed reactions Photolabile (indole sensitivity)

Research and Application Insights

  • Biological Relevance: The indole derivative () is an endogenous metabolite, highlighting its role in biochemical pathways. The cyclopentenyl alcohol’s strained ring system may mimic natural terpenes or prostaglandins, suggesting utility in medicinal chemistry .
  • Material Science: The aminoethanol derivative () could serve as a ligand or surfactant, whereas the cyclopentenyl alcohol’s hydrophobicity may suit polymer or fragrance synthesis .

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